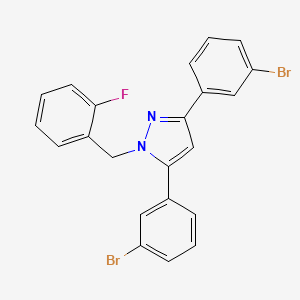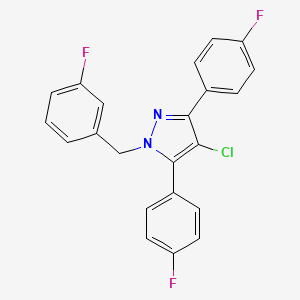![molecular formula C18H21NO5 B10929359 (3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10929359.png)
(3Z)-3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyran-2,4-dione core and a dimethoxyphenethylamine moiety.
Preparation Methods
The synthesis of 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxyphenethylamine and 6-methyl-2H-pyran-2,4-dione.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Chemical Reactions Analysis
3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research has indicated that this compound may have therapeutic potential, including antitumor and herbicidal activities
Mechanism of Action
The mechanism of action of 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 3-{1-[(3,4-DIMETHOXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE stands out due to its unique structural features and diverse applications. Similar compounds include:
3-{1-[(3,4-DIHYDROXYPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE: Known for its antitumor activity.
3-{1-[(3,4-DIMETHYLPHENETHYL)AMINO]ETHYLIDENE}-6-METHYL-2H-PYRAN-2,4-DIONE: Studied for its herbicidal properties
Properties
Molecular Formula |
C18H21NO5 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[N-[2-(3,4-dimethoxyphenyl)ethyl]-C-methylcarbonimidoyl]-4-hydroxy-6-methylpyran-2-one |
InChI |
InChI=1S/C18H21NO5/c1-11-9-14(20)17(18(21)24-11)12(2)19-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,9-10,20H,7-8H2,1-4H3 |
InChI Key |
OKUWVINTFCVCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NCCC2=CC(=C(C=C2)OC)OC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929279.png)
![[2-Oxo-2-(4-sulfamoylanilino)ethyl] 4-chloro-1-methylpyrazole-3-carboxylate](/img/structure/B10929286.png)
![3-chloro-N'-[(E)-(4-methylphenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B10929293.png)
![Methyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]thiophene-2-carboxylate](/img/structure/B10929300.png)

![6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929307.png)
![N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929308.png)
![1-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10929311.png)
![1-(4-{[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10929319.png)
![3-methyl-6-(3-nitrophenyl)-N-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929320.png)
![methyl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10929338.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929354.png)
![5-[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10929355.png)
